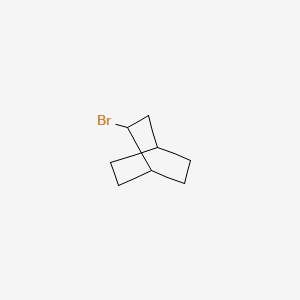

2-Bromobicyclo(2.2.2)octane

Description

Significance of Bicyclic Systems in Fundamental Organic Reactivity Studies

The study of bicyclic systems has been fundamental to advancing the principles of organic chemistry. Their constrained conformations provide a unique platform to investigate the interplay of structural rigidity, stereochemistry, and strain on chemical transformations.

Polycyclic frameworks, including bicyclic systems, are characterized by their structural rigidity. acs.orgqucosa.de This rigidity limits the conformational freedom of the molecule, which in turn allows for precise stereochemical control in chemical reactions. fiveable.me The fixed spatial arrangement of atoms in these systems can dictate the direction of approaching reagents, leading to highly selective transformations. This has made them invaluable in the synthesis of complex natural products and in the development of new synthetic methodologies. mdpi.com The defined geometry of polycyclic structures also makes them excellent models for studying the influence of molecular shape on biological activity. mdpi.com

Bicyclic systems can exhibit significantly higher ring strain compared to their monocyclic counterparts. wikipedia.orgwikipedia.org This increased strain energy can profoundly influence the molecule's reactivity, often leading to accelerated reaction rates as the system seeks to relieve its inherent strain. wikipedia.org The study of strained bicyclic compounds has provided deep insights into reaction mechanisms and the energetics of chemical processes.

The Bicyclo[2.2.2]octane Core: Unique Geometrical and Electronic Features

The bicyclo[2.2.2]octane skeleton is a prominent and well-studied bridged polycyclic architecture. Its unique structural and electronic properties have made it a cornerstone in the field of mechanistic organic chemistry.

| Parameter | Description | Typical Value (Å) |

|---|---|---|

| Bridgehead C-C Distance | The distance between the two bridgehead carbon atoms (C1 and C4). | ~2.6 |

Table 1: Key Geometric Parameter of the Bicyclo[2.2.2]octane Core. This table highlights the characteristic distance between the bridgehead carbon atoms in the bicyclo[2.2.2]octane framework. nih.gov

The bicyclo[2.2.2]octane system has a rich history in the elucidation of reaction mechanisms, particularly in the study of solvolysis reactions and the nature of carbocation intermediates. Foundational work in the mid-20th century on bicyclo[2.2.2]octane derivatives established important precedents for understanding the reactivity of bridged bicyclic compounds. The rigid framework of these molecules prevents the backside attack required for an SN2 reaction at the bridgehead position, making them excellent substrates for studying SN1 reactions. stackexchange.com The relative rates of solvolysis of bridgehead halides, such as 1-bromobicyclo[2.2.2]octane, have been used to probe the stability of the resulting carbocations and the influence of the bicyclic structure on their formation. stackexchange.comaskfilo.com These studies have been crucial in developing our understanding of carbocation chemistry and the factors that govern nucleophilic substitution reactions. sjsu.edu

Positional Isomerism of Halogens in Bicyclo[2.2.2]octane and the Specificity of 2-Bromobicyclo[2.2.2]octane

Halogenation of the bicyclo[2.2.2]octane core can lead to positional isomers, with the halogen substituent located at either a bridgehead (C1) or a non-bridgehead (C2) position. The reactivity of these isomers can differ significantly due to the distinct electronic and steric environments of these positions.

Bredt's Rule and the Instability of Bridgehead Carbocations

A foundational principle governing the reactivity of bicyclic systems is Bredt's Rule, first formulated by Julius Bredt in 1924. purechemistry.orgchemca.in This rule posits that a double bond cannot be formed at a bridgehead position of a bicyclic system unless the rings are large enough to accommodate the geometric strain. purechemistry.orgchemca.in This is because the formation of a double bond requires the bridgehead carbon to adopt a planar sp² hybridization, a configuration that is sterically impossible in small, rigid bicyclic systems like the bicyclo[2.2.2]octane framework. chemca.inechemi.com

This principle has significant implications for reactions that proceed through carbocation intermediates, such as SN1 and E1 reactions. The formation of a carbocation at a bridgehead position is highly unfavorable because the resulting carbocation cannot achieve the stabilizing planar geometry. echemi.comstackexchange.com This inherent instability of bridgehead carbocations leads to a dramatic decrease in the rate of solvolysis reactions for bridgehead halides compared to their non-bridgehead counterparts. stackexchange.com For instance, the solvolysis of 1-bromobicyclo[2.2.2]octane is significantly slower than that of its acyclic analogue, tert-butyl bromide. stackexchange.com

The relative rates of solvolysis for a series of bridgehead bromides illustrate this trend clearly. The flexibility of the bicyclic system plays a crucial role; more flexible structures can better accommodate the formation of a carbocation, leading to faster reaction rates. echemi.comstackexchange.com

Table 1: Relative Solvolysis Rates of Bridgehead Bromides in 80% Ethanol at 25°C

| Compound | Relative Rate |

| 1-Bromoadamantane | 1 |

| 1-Bromobicyclo[2.2.2]octane | 10-3 |

| 1-Bromobicyclo[2.2.1]heptane | 10-6 |

This table demonstrates the decreasing reactivity with increasing ring strain. stackexchange.com

In contrast, non-bridgehead halides, such as 2-Bromobicyclo[2.2.2]octane, can more readily undergo substitution and elimination reactions. The carbon-bromine bond is not at a bridgehead position, allowing for the formation of a more stable secondary carbocation intermediate or a transition state that is not subject to the severe angle strain dictated by Bredt's rule.

Prioritization of 2-Bromobicyclo[2.2.2]octane as a Model Substrate for Secondary Halide Studies

The distinct reactivity of non-bridgehead halides makes 2-Bromobicyclo[2.2.2]octane an ideal model substrate for studying the behavior of secondary halides. Its rigid framework prevents conformational changes that could complicate the interpretation of reaction kinetics and stereochemistry, a common issue with more flexible acyclic secondary halides.

Researchers have utilized 2-Bromobicyclo[2.2.2]octane and its derivatives to investigate various aspects of reaction mechanisms. For example, studies on the solvolysis of 2-bromobicyclo[2.2.2]octane-1-carboxylic acid have provided insights into the participation of neighboring groups in solvolytic reactions. acs.org The fixed orientation of the substituent on the bicyclic ring system allows for a clear determination of its electronic and steric effects on the reaction rate and product distribution.

Furthermore, the well-defined structure of 2-Bromobicyclo[2.2.2]octane facilitates the study of stereoelectronic effects. The rigid geometry allows for a precise understanding of how the orientation of orbitals influences chemical reactivity. This is particularly important in studies of elimination reactions, where the dihedral angle between the leaving group and the proton being abstracted is a critical factor.

The use of 2-Bromobicyclo[2.2.2]octane as a model system extends to radical reactions as well. Investigations into the reactions of bridgehead radicals have shown them to be significantly more reactive than their acyclic counterparts, a contrast to the situation with carbocations. iastate.edu By comparing the reactivity of bridgehead and non-bridgehead bromo-substituted bicyclo[2.2.2]octanes, researchers can gain a deeper understanding of the factors that govern radical stability and reactivity in constrained systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2534-78-3 |

|---|---|

Molecular Formula |

C8H13Br |

Molecular Weight |

189.09 g/mol |

IUPAC Name |

2-bromobicyclo[2.2.2]octane |

InChI |

InChI=1S/C8H13Br/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 |

InChI Key |

SFAAKNFUDVMJAE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CCC1CC2Br |

Origin of Product |

United States |

Retrospective Analysis of Research Trajectories for 2 Bromobicyclo 2.2.2 Octane

Early Contributions to Understanding Solvolysis in Bicyclic Halides

The investigation of solvolysis reactions in bicyclic systems predates the specific focus on 2-bromobicyclo[2.2.2]octane, with foundational work on related structures laying the groundwork for future research.

Seminal Works on Norbornyl and Related Systems

The mid-20th century saw a surge of interest in the reactivity of bicyclic compounds. A key figure in this era was Saul Winstein, whose work in 1949 on the acetolysis of 2-norbornyl sulfonates revealed puzzling stereochemical outcomes and significant rate differences between exo and endo isomers. github.io Specifically, both the exo and endo starting materials yielded the same exo-acetate product, and the solvolysis of the exo-norbornyl sulfonate was approximately 350 times faster than its endo counterpart. github.io These observations led Winstein to propose the involvement of a "non-classical" carbocation intermediate, a symmetrical, delocalized species that could account for the observed reactivity and stereochemistry. github.iowikipedia.org This hypothesis ignited a decades-long debate and spurred extensive research into the nature of carbocations in bridged bicyclic systems. mpg.descience-shenanigans.com Further studies, including isotopic labeling experiments, provided additional evidence for complex rearrangements and the potential for delocalized cationic intermediates in these systems. wikipedia.org

Initial Investigations into Brominated Bicyclo[2.2.2]octanes

Building on the foundation laid by studies of the norbornyl system, researchers turned their attention to other bicyclic structures, including the bicyclo[2.2.2]octane framework. In 1962, a detailed investigation into the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide revealed the formation of various brominated products, including unsaturated monobromides and saturated dibromides. This work provided crucial mechanistic insights into the halogenation reactions of these bridged systems and elucidated the complex rearrangement pathways that can occur. Subsequent research focused on the solvolysis of 2-bicyclo[2.2.2]octanyl tosylate, which, along with related bicyclo[3.2.1]octanyl systems, was examined to understand the nature of the carbocationic intermediates formed during the reaction. acs.org These early studies on brominated and other substituted bicyclo[2.2.2]octanes set the stage for a more intensive examination of their solvolytic behavior and the underlying reaction mechanisms.

Evolution of Mechanistic Postulates Influenced by 2-Bromobicyclo[2.2.2]octane Data

The data generated from studies on 2-bromobicyclo[2.2.2]octane and its derivatives became a critical component in the evolution of mechanistic theories in physical organic chemistry, particularly concerning the structure and reactivity of carbocations.

The Debate on Non-Classical Carbocations and Charge Delocalization

The central debate revolved around whether the intermediate in the solvolysis of compounds like 2-norbornyl and 2-bicyclo[2.2.2]octyl derivatives was a single, symmetrical, non-classical carbocation with a delocalized charge, or a pair of rapidly equilibrating classical carbocations. mpg.descience-shenanigans.com The non-classical ion concept, championed by Winstein, proposed a three-center, two-electron bond, a novel idea at the time. github.iompg.de This was challenged by H.C. Brown, who argued that the observed reactivity could be explained by rapidly interconverting classical ions. science-shenanigans.com The rigid framework of 2-bromobicyclo[2.2.2]octane provided a valuable system for probing this question, as its structure allowed for a clear distinction between potential classical and non-classical intermediates. While much of the early debate focused on the 2-norbornyl cation, the principles and experimental approaches were extended to the bicyclo[2.2.2]octyl system. mpg.deacs.org Ultimately, decades of research, culminating in X-ray crystallographic studies of the 2-norbornyl cation, provided definitive evidence for the bridged, non-classical structure. mpg.de

Quantitative Structure-Reactivity Relationships in Polycyclic Systems

The systematic study of solvolysis rates for a variety of bicyclic compounds, including derivatives of bicyclo[2.2.2]octane, contributed significantly to the development of quantitative structure-reactivity relationships (QSRRs). These relationships aim to correlate the chemical structure of a molecule with its reactivity. chemrxiv.orgmdpi.com By comparing the solvolysis rates of different substrates under identical conditions, researchers could quantify the effects of structural changes on the stability of the transition state and the carbocation intermediate. For instance, the relative rates of solvolysis for different bicyclic halides and tosylates provided a quantitative measure of anchimeric assistance (neighboring group participation) and steric effects. github.ioacs.org This data was crucial for refining linear free energy relationships, such as the Hammett and Grunwald-Winstein equations, to better account for the complex interactions in polycyclic systems. nih.govbeilstein-journals.orgacs.org The insights gained from these studies have had a lasting impact on the ability to predict and control reaction outcomes in organic synthesis. chemrxiv.org

Paradigms Shifted by Studies on 2-Bromobicyclo[2.2.2]octane

The extensive research on 2-bromobicyclo[2.2.2]octane and related bicyclic systems has led to significant paradigm shifts in organic chemistry.

The most prominent shift was the widespread acceptance of the non-classical carbocation concept. mpg.de This fundamentally changed the understanding of chemical bonding, demonstrating that sigma bonds could act as electron donors in a manner analogous to pi bonds. wikipedia.org This concept of delocalized bonding in carbocations is now a cornerstone of modern organic chemistry.

Furthermore, the rigorous and often contentious debate surrounding these intermediates spurred the development and application of new analytical techniques and computational methods to elucidate reaction mechanisms. mpg.descience-shenanigans.com The need to distinguish between rapidly equilibrating classical ions and a single non-classical species pushed the boundaries of what was possible with techniques like NMR spectroscopy and kinetic isotope effects. science-shenanigans.com

Refinements in Solvolytic Reaction Theory

The solvolysis of 2-bromobicyclo[2.2.2]octane and its derivatives, such as 2-bicyclo[2.2.2]octanyl tosylate, has served as a critical model system for probing the nature of carbocation intermediates. acs.org The rigid bicyclic structure prevents the backside attack necessary for a direct S(_N)2 reaction, thus favoring an S(_N)1 pathway. nptel.ac.in This makes it an excellent substrate for studying the formation and fate of the resulting carbocation.

Early research in this area focused on the rates and products of solvolysis to understand the stability and reactivity of the bicyclo[2.2.2]octyl cation. The comparison of the solvolysis rates of 2-bromobicyclo[2.2.2]octane with related open-chain analogs highlighted the significantly slower reaction rates for the bicyclic compound, underscoring the steric hindrance to ionization. nptel.ac.inedscl.in

Further investigations using the Winstein-Grunwald equation, which correlates solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (l), helped to quantify the sensitivity of these reactions to solvent effects. For substrates like 1-bromobicyclo[2.2.2]octane, which are constrained from backside solvent participation, the 'm' value (sensitivity to solvent ionizing power) is expected to be high, consistent with a mechanism involving a carbocation intermediate. rit.edusjsu.edu

The debate between classical and non-classical carbocations has been a central theme in the study of bicyclic systems. While the 2-norbornyl cation is the archetypal example of a non-classical, σ-bridged carbocation, the nature of the 2-bicyclo[2.2.2]octyl cation has also been a subject of intense investigation. dalalinstitute.comresearchgate.net Computational studies, including density functional theory (DFT) and ab initio calculations, have been pivotal in exploring the potential energy surfaces of these intermediates. acs.orgresearchgate.net These theoretical approaches have provided evidence suggesting that even in systems traditionally thought to involve classical carbocations, non-classical, bridged structures can be significantly more stable. acs.org For instance, studies on the related 2-bicyclo[3.2.1]octanyl and 2-bicyclo[3.2.2]nonanyl cations have shown that non-classical forms are energetically favored over their classical counterparts. acs.org

The table below summarizes key findings from solvolysis studies of bicyclo[2.2.2]octane derivatives, illustrating the impact of structure on reactivity and the insights gained into solvolytic mechanisms.

| Derivative | Solvent System | Key Observation | Implication for Solvolytic Theory |

| 1-Bromobicyclo[2.2.2]octane | 80% Ethanol | High kOTs/kBr ratio (3.3 x 10³ at 25°C) compared to its tosylate analog. researchgate.netresearchgate.net | Indicates a highly ionic transition state, characteristic of a limiting S(_N)1 mechanism where solvent assistance is minimal. researchgate.netresearchgate.net |

| 2-Bicyclo[2.2.2]octanyl Tosylate | Acetic Acid, Formic Acid | Solvolysis yields a mixture of bicyclo[2.2.2]octan-2-ol and exo-bicyclo[3.2.1]octan-2-ol. researchgate.net | Suggests the formation of a carbocation intermediate that can undergo rearrangement. |

| 1-Bromotriptycene | Various | Inert to nucleophilic substitution under both S(_N)1 and S(_N)2 conditions. edscl.in | The planar carbocation required for an S(_N)1 reaction cannot be formed due to the rigid structure, highlighting the geometric constraints on carbocation formation. edscl.in |

Insights into Neighboring Group Participation Beyond Classical Models

Neighboring group participation (NGP) describes the intramolecular assistance of a nearby functional group in the rate-determining step of a substitution reaction. edscl.indalalinstitute.com This phenomenon often leads to enhanced reaction rates and retention of stereochemistry. While classical examples of NGP involve heteroatoms with lone pairs or π-systems, the study of rigid systems like 2-bromobicyclo[2.2.2]octane has expanded our understanding of more subtle forms of participation.

In the context of bicyclic systems, the participation of C-C or C-H σ-bonds in stabilizing a developing positive charge has been a topic of significant interest, leading to the concept of non-classical carbocations. dalalinstitute.com The rigid framework of 2-bromobicyclo[2.2.2]octane and related structures provides a unique opportunity to study these interactions without the conformational complexities of acyclic systems.

While direct NGP from a substituent at the 1-position of 2-bromobicyclo[2.2.2]octane is sterically hindered, the potential for σ-bond participation from the bicyclic framework itself is a key question. The formation of rearranged products, such as bicyclo[3.2.1]octane derivatives from the solvolysis of bicyclo[2.2.2]octyl systems, points towards the involvement of bridged intermediates or transition states. researchgate.net

The stereochemical outcome of solvolysis reactions in these systems provides compelling evidence for the nature of the intermediates. For instance, the solvolysis of a chiral bicyclo[2.2.2]octyl derivative can help distinguish between a symmetrical, classical carbocation (which would lead to a racemic mixture of products) and a chiral, non-classical carbocation (which would result in chiral products). utdallas.edu

The following table details experimental observations that have provided insights into neighboring group participation in bicyclic systems.

| System | Reaction | Observation | Insight into NGP |

| trans-2-Iodocyclohexyl Brosylate | Acetolysis | Reacts 1.7 x 10⁶ times faster than the cis isomer. edscl.in | Classic example of halogen NGP, where the neighboring iodo group provides anchimeric assistance, leading to a bridged halonium ion intermediate. edscl.in |

| 2-Bicyclo[2.2.2]octanyl Brosylate | Solvolysis in Acetic Acid | Formation of chiral products from a chiral starting material. utdallas.edu | Argues against a simple achiral classical carbocation and supports the formation of a chiral non-classical intermediate. utdallas.edu |

| 2-Chloro-N,N-diethylpropan-1-amine | Hydrolysis | Retention of configuration. dalalinstitute.com | The nitrogen atom acts as a neighboring group, forming a cyclic aziridinium (B1262131) ion intermediate in two successive S(_N)2 steps. dalalinstitute.com |

Advanced Synthetic Methodologies for 2 Bromobicyclo 2.2.2 Octane and Its Precursors

Direct Bromination Approaches to the Bicyclo[2.2.2]octane Skeleton

Direct bromination methods provide efficient pathways to introduce a bromine substituent onto the bicyclo[2.2.2]octane framework. These approaches can be broadly categorized into the hydrobromination of unsaturated precursors, such as bicyclo[2.2.2]octene, and the direct radical bromination of the saturated bicyclo[2.2.2]octane core. The choice of method and reaction conditions dictates the regioselectivity and stereochemical outcome of the bromination process.

Regioselective Hydrobromination of Unsaturated Bicyclo[2.2.2]octene Precursors

The addition of hydrogen bromide across the double bond of bicyclo[2.2.2]octene is a primary method for the synthesis of 2-bromobicyclo[2.2.2]octane. The regiochemical outcome of this reaction is critically dependent on the reaction mechanism, which can be directed to proceed via either a radical or an ionic pathway.

In the presence of radical initiators, such as peroxides (ROOR) or UV light, the hydrobromination of bicyclo[2.2.2]octene proceeds through a free-radical chain mechanism. This pathway results in the anti-Markovnikov addition product.

The mechanism is initiated by the homolytic cleavage of the weak O-O bond in the peroxide initiator, generating alkoxy radicals (RO•). These radicals then abstract a hydrogen atom from hydrogen bromide (HBr) to produce a bromine radical (Br•). The bromine radical is the key chain-propagating species.

In the first propagation step, the bromine radical adds to the carbon-carbon double bond of bicyclo[2.2.2]octene. This addition is regioselective and occurs in a manner that produces the most stable carbon radical intermediate. In the case of the symmetrical bicyclo[2.2.2]octene double bond, the addition of the bromine radical to one of the olefinic carbons generates a secondary alkyl radical on the adjacent carbon.

| Step | Description | Intermediate/Product |

| Initiation | Homolytic cleavage of peroxide to form alkoxy radicals. | RO• |

| Hydrogen abstraction from HBr by alkoxy radical. | Br• | |

| Propagation 1 | Addition of Br• radical to the bicyclo[2.2.2]octene double bond. | 2-bromo-3-bicyclo[2.2.2]octyl radical |

| Propagation 2 | Hydrogen abstraction from HBr by the carbon radical. | 2-Bromobicyclo[2.2.2]octane + Br• |

In the absence of radical initiators and typically in polar solvents, the addition of HBr to bicyclo[2.2.2]octene follows an electrophilic addition mechanism. This ionic pathway adheres to Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon.

The mechanism begins with the electrophilic attack of the acidic proton from HBr on the π-bond of the alkene. This protonation step generates a carbocation intermediate and a bromide ion (Br⁻). The stability of the carbocation is the determining factor for the regioselectivity of the addition. For bicyclo[2.2.2]octene, protonation of either carbon of the double bond results in the formation of a secondary carbocation at the other carbon.

In the second step, the nucleophilic bromide ion attacks the positively charged carbon of the carbocation intermediate. This step leads to the formation of 2-bromobicyclo[2.2.2]octane. Since the double bond in bicyclo[2.2.2]octene is symmetrical (both carbons are secondary), both ionic and radical addition pathways yield the same constitutional isomer, 2-bromobicyclo[2.2.2]octane. The distinction lies entirely in the underlying mechanism.

| Step | Description | Intermediate/Product |

| Step 1 | Protonation of the alkene double bond by HBr. | Bicyclo[2.2.2]octyl-2-carbocation + Br⁻ |

| Step 2 | Nucleophilic attack by the bromide ion on the carbocation. | 2-Bromobicyclo[2.2.2]octane |

Radical Bromination of Saturated Bicyclo[2.2.2]octane Derivatives

Direct bromination of the saturated bicyclo[2.2.2]octane skeleton can be achieved through free-radical substitution. This method involves the replacement of a hydrogen atom with a bromine atom, typically using reagents like N-bromosuccinimide (NBS) or elemental bromine in the presence of light or a radical initiator.

The bicyclo[2.2.2]octane framework contains two types of C-H bonds: tertiary C-H bonds at the two bridgehead positions (C1 and C4) and secondary C-H bonds at the six methylene (B1212753) positions (C2, C3, C5, C6). Free-radical bromination is known to be highly selective, favoring the abstraction of a hydrogen atom that leads to the most stable radical intermediate. The order of radical stability is tertiary > secondary > primary.

Consequently, the abstraction of a hydrogen atom from a tertiary (bridgehead) position of bicyclo[2.2.2]octane is significantly more favorable than abstraction from a secondary position. This selectivity is attributed to the Hammond postulate, which states that the transition state for an endothermic step (like hydrogen abstraction by a bromine radical) resembles the products. The transition state leading to the more stable tertiary bridgehead radical is lower in energy, making this pathway kinetically favored. Therefore, direct radical bromination of bicyclo[2.2.2]octane would predominantly yield 1-bromobicyclo[2.2.2]octane.

However, the formation of 2-bromobicyclo[2.2.2]octane via this method, while a minor product, is still possible. The relative yields would depend on statistical factors (six secondary positions vs. two tertiary positions) and the inherent reactivity difference. To favor the formation of the 2-bromo isomer, one might start with a precursor where the bridgehead positions are blocked or where a directing group enhances the reactivity of a secondary position.

| Position | C-H Bond Type | Relative Reactivity (Bromination) | Resulting Radical Stability | Major/Minor Product |

| C1 / C4 | Tertiary (Bridgehead) | High | Tertiary | Major (1-Bromobicyclo[2.2.2]octane) |

| C2 / C3 / C5 / C6 | Secondary | Low | Secondary | Minor (2-Bromobicyclo[2.2.2]octane) |

When a hydrogen atom is abstracted from a secondary position, such as C2, a secondary alkyl radical is formed. The carbon atom at this radical center becomes sp²-hybridized, adopting a planar or near-planar geometry. The subsequent step is the recombination of this radical with a bromine source (e.g., Br₂ or HBr).

The attack of the bromine can occur from either of the two faces of the planar radical center. In the bicyclo[2.2.2]octane system, these faces are designated as exo and endo. The rigid, caged structure of the molecule creates distinct steric environments for these two faces. Typically, the exo face is more sterically accessible than the endo face, which is shielded by the rest of the bicyclic framework.

As a result, the bromine atom is expected to add preferentially to the exo face, leading to a mixture of stereoisomers where the exo-2-bromobicyclo[2.2.2]octane may predominate over the endo-2-bromobicyclo[2.2.2]octane. The exact ratio of the products would depend on the specific reaction conditions and the precise nature of the bromine-donating species. Because the initial radical formation at a chiral center would lead to racemization if the carbon were the only stereocenter, the stereochemical outcome is primarily governed by the diastereoselectivity of the bromine atom trapping step.

Conversion from Oxygenated Bicyclo[2.2.2]octane Precursors

The most direct synthetic approaches to 2-bromobicyclo[2.2.2]octane involve the functional group transformation of an oxygen-containing derivative of the bicyclo[2.2.2]octane core. These methods leverage the conversion of hydroxyl, ether, or ester moieties into the desired bromo-substituent.

The conversion of 2-bicyclo[2.2.2]octanol to 2-bromobicyclo[2.2.2]octane is a fundamental substitution reaction. The choice of reagent is critical as it dictates the reaction conditions and, most importantly, the stereochemical outcome of the product.

Several standard reagents are effective for converting secondary alcohols like 2-bicyclo[2.2.2]octanol into the corresponding alkyl bromide. The selection among these depends on factors such as desired stereochemistry, functional group tolerance, and the potential for skeletal rearrangements. chemistrysteps.comlibretexts.org

Phosphorus Tribromide (PBr₃) : This reagent is widely used for converting primary and secondary alcohols to alkyl bromides under relatively mild conditions. chemistrysteps.commasterorganicchemistry.com The alcohol reacts with PBr₃ to form a phosphite (B83602) ester, which turns the hydroxyl group into an excellent leaving group. A bromide ion then displaces this group. masterorganicchemistry.com The reaction is typically performed in a non-polar solvent like diethyl ether or dichloromethane.

Hydrobromic Acid (HBr) : Concentrated hydrobromic acid can also be used to brominate alcohols. This reaction proceeds by protonating the hydroxyl group to form a good leaving group (water), which is subsequently displaced by a bromide ion. However, the strongly acidic conditions and the potential formation of a secondary carbocation intermediate make this method prone to side reactions, including skeletal rearrangements, a known characteristic of bicyclic systems. chemistrysteps.comlibretexts.org

Carbon Tetrabromide/Triphenylphosphine (B44618) (Appel Reaction) : The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) provides a mild and neutral method for converting alcohols to alkyl bromides. researchgate.net This process, known as the Appel reaction, involves the in-situ formation of a phosphonium (B103445) salt. The alcohol's oxygen atom attacks the phosphorus, and a subsequent intramolecular displacement by bromide yields the desired product. researchgate.net This method is particularly useful for substrates that are sensitive to acidic conditions.

| Reagent System | Typical Conditions | Mechanism | Rearrangements |

| Phosphorus Tribromide (PBr₃) | Diethyl ether or CH₂Cl₂, 0 °C to reflux | Sₙ2 | Unlikely |

| Hydrobromic Acid (HBr) | Concentrated aqueous HBr, heat | Sₙ1 / Sₙ2 | Possible |

| CBr₄ / PPh₃ (Appel Reaction) | CH₂Cl₂ or CH₃CN, room temperature | Sₙ2-like | Unlikely |

The rigid, bridged structure of the bicyclo[2.2.2]octane system imposes significant stereochemical constraints on substitution reactions at the C2 position.

Inversion of Configuration (Sₙ2) : Reagents like phosphorus tribromide and those used in the Appel reaction typically proceed via an Sₙ2 mechanism. chemistrysteps.commasterorganicchemistry.com In this pathway, the bromide nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com For a chiral starting alcohol, such as (1R,2R,4S)-bicyclo[2.2.2]octan-2-ol, this backside attack results in a predictable inversion of stereochemistry at the C2 position, yielding the corresponding inverted alkyl bromide. The Sₙ2 pathway is favored for secondary alcohols when using these reagents because it avoids the formation of unstable carbocation intermediates and thus prevents rearrangements. chemistrysteps.commasterorganicchemistry.com

Retention/Racemization (Sₙ1) : When 2-bicyclo[2.2.2]octanol is treated with hydrobromic acid, the reaction can proceed through an Sₙ1 mechanism. libretexts.org This involves the formation of a secondary bicyclo[2.2.2]octyl carbocation after the departure of a water molecule. This planar carbocation can be attacked by the bromide nucleophile from either face, leading to a mixture of retention and inversion products, often resulting in racemization. Furthermore, this carbocation intermediate is susceptible to Wagner-Meerwein rearrangements, potentially leading to the formation of more stable bicyclo[3.2.1]octane isomers, which complicates the product mixture. libretexts.orgsci-hub.se

Oxygenated precursors other than alcohols can also serve as starting materials for 2-bromobicyclo[2.2.2]octane.

The cleavage of ethers, such as 2-methoxybicyclo[2.2.2]octane, with strong acids like HBr or HI is a viable synthetic route. chemistrysteps.comlibretexts.org The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group (an alcohol). masterorganicchemistry.com The subsequent step is a nucleophilic substitution by the halide ion. For a secondary ether like this, the reaction mechanism can be either Sₙ1 or Sₙ2. openstax.org With HBr, an Sₙ2 attack on the less hindered methyl group would yield 2-bicyclo[2.2.2]octanol and methyl bromide. If an excess of HBr is used, the initially formed alcohol can be further converted to 2-bromobicyclo[2.2.2]octane. libretexts.org Alternatively, under conditions favoring an Sₙ1 pathway, cleavage of the bond between the bicyclic carbon and the oxygen would lead to the bicyclo[2.2.2]octyl carbocation, which would then be trapped by bromide, again with the risk of rearrangement. masterorganicchemistry.comopenstax.org

The direct conversion of esters to alkyl bromides is less common but can be achieved through specific methodologies. One related transformation is the Hunsdiecker reaction, which involves the decarboxylative halogenation of the silver salt of a carboxylic acid. acs.org For example, the silver salt of bicyclo[2.2.2]octane-2-carboxylic acid could theoretically be treated with bromine to yield 2-bromobicyclo[2.2.2]octane, although yields for secondary systems can be variable.

Halogenation of 2-Bicyclo[2.2.2]octanol and its Stereoisomers

Indirect and Multi-Step Synthetic Routes to the Bromo-Compound

Indirect routes, often involving skeletal rearrangements, can also be employed to synthesize the bicyclo[2.2.2]octane framework and its bromo-derivative.

The interconversion of bicyclic skeletons is a well-documented phenomenon in carbocation chemistry, with the bicyclo[2.2.2]octane and bicyclo[3.2.1]octane systems being closely related through Wagner-Meerwein rearrangements. sci-hub.seescholarship.org These rearrangements can be either a synthetic tool or a significant side reaction.

For instance, reactions that generate a carbocation on a related bicyclic frame can potentially be directed to rearrange into the more stable bicyclo[2.2.2]octane system under specific conditions. However, a more common scenario in the synthesis of 2-bromobicyclo[2.2.2]octane is the undesired rearrangement from the bicyclo[2.2.2]octyl system to a bicyclo[3.2.1]octyl or other isomeric system.

A relevant example is the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide (NBS). sci-hub.se While this reaction aims to produce an allylic bromide, it has been shown to yield a mixture of products, including rearranged monobromides. The major product is often the rearranged endo-8-bromobicyclo[3.2.1]oct-2-ene, formed via an ionic mechanism involving a bridged carbocation intermediate that rearranges. The desired, non-rearranged exo- and endo-5-bromobicyclo[2.2.2]oct-2-ene are typically minor components. sci-hub.se Subsequent saturation of the double bond in these minor products would lead to the saturated 2-bromobicyclo[2.2.2]octane. This highlights that conditions promoting carbocation formation can lead to complex mixtures where the target isomer may not be the primary product. sci-hub.se

Organometallic Approaches (e.g., Lithiation followed by Bromination)

The direct functionalization of saturated hydrocarbons through C-H activation is a formidable challenge in organic synthesis due to the high bond dissociation energy and low acidity of alkanes. Consequently, the direct synthesis of 2-bromobicyclo[2.2.2]octane via a simple deprotonation (lithiation) of the parent bicyclo[2.2.2]octane followed by quenching with an electrophilic bromine source is not a commonly reported or feasible strategy. The non-activated secondary C-H bonds at the C2 position lack the necessary acidity for efficient deprotonation with standard organolithium bases.

A more practical and widely employed strategy involves the use of a pre-functionalized precursor, such as bicyclo[2.2.2]octan-2-one. This approach allows for the introduction of functionality at the desired position, which can then be converted to the bromide. An organometallic reagent, specifically a metal hydride, is crucial in this multi-step pathway.

The synthesis typically proceeds via the following steps:

Reduction of the Ketone: Bicyclo[2.2.2]octan-2-one is reduced to the corresponding bicyclo[2.2.2]octan-2-ol. This transformation is commonly achieved with high efficiency using organometallic hydride reagents. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is a standard choice for this reduction gla.ac.uk.

Conversion of the Alcohol to Bromide: The resulting secondary alcohol is then converted into the target 2-bromobicyclo[2.2.2]octane. This can be accomplished using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

This two-step sequence, initiated by an organometallic reduction, represents a reliable and high-yielding route to 2-bromobicyclo[2.2.2]octane, circumventing the challenges of direct C-H functionalization.

Enantioselective Synthesis and Stereochemical Control

The C2 position of 2-bromobicyclo[2.2.2]octane is a stereocenter, meaning the compound can exist as a pair of enantiomers. Accessing enantiomerically pure forms of this compound is of significant interest for applications in asymmetric synthesis and as chiral probes. This can be achieved either by synthesizing a chiral precursor asymmetrically or by separating the enantiomers from a racemic mixture.

The most effective strategy for obtaining enantiopure 2-bromobicyclo[2.2.2]octane is to start from a chiral precursor, most notably a chiral bicyclo[2.2.2]octanone or a related functionalized derivative. The asymmetric Diels-Alder reaction is a powerful tool for constructing the chiral bicyclo[2.2.2]octane skeleton with high stereocontrol nih.govescholarship.org. In this reaction, a dienophile reacts with a 1,3-cyclohexadiene (B119728) derivative in the presence of a chiral catalyst to form the bicyclic structure, establishing multiple stereocenters in a single step.

Organocatalysis has also emerged as a potent method for the enantioselective synthesis of functionalized bicyclo[2.2.2]octanes. Chiral secondary amines can catalyze tandem reactions, such as Michael addition-aldol condensation sequences, to produce complex bicyclic ketones with excellent enantioselectivity researchgate.net. These highly decorated products can then be converted through subsequent synthetic steps into simpler chiral precursors for 2-bromobicyclo[2.2.2]octane.

The table below summarizes representative methods for the asymmetric synthesis of key chiral precursors.

| Reaction Type | Catalyst/Method | Substrates | Product Precursor | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| Asymmetric Diels-Alder | Chiral Lewis Acid | 1,3-Cyclohexadiene α,β-Unsaturated ester | Chiral Bicyclo[2.2.2]octene carboxylate | Often >90% |

| Organocatalytic Tandem Reaction | Chiral Secondary Amine (e.g., Proline derivative) | Cyclic enone & Ketone | Chiral Bicyclo[2.2.2]oct-5-en-2-one | Up to 98% |

| Chemo-enzymatic Resolution | Immobilized Lipase (B570770) (e.g., CAL-B) | Racemic enol acetate (B1210297) of bicyclo[2.2.2]octane-2,5-dione | Chiral Bicyclo[2.2.2]octane-2,5-dione | High ee reported |

When an asymmetric synthesis is not viable, a racemic mixture of 2-bromobicyclo[2.2.2]octane or its immediate precursor, bicyclo[2.2.2]octan-2-ol, can be separated into its constituent enantiomers through chiral resolution.

Enzymatic Kinetic Resolution: A highly effective method for resolving racemic alcohols is enzymatic kinetic resolution (EKR) scielo.brresearchgate.net. In this technique, an enzyme, typically a lipase such as Candida antarctica Lipase B (CALB), selectively catalyzes the acylation of one enantiomer of the alcohol at a much faster rate than the other. For racemic bicyclo[2.2.2]octan-2-ol, treatment with an acyl donor (like vinyl acetate) in the presence of a lipase will yield one enantiomer as the corresponding acetate ester and leave the other enantiomer as the unreacted alcohol. These two compounds can then be easily separated by standard chromatography. The ester can be hydrolyzed back to the alcohol, providing access to both enantiomerically enriched forms of bicyclo[2.2.2]octan-2-ol, which can then be separately converted to the corresponding enantiomers of 2-bromobicyclo[2.2.2]octane.

Chiral High-Performance Liquid Chromatography (HPLC): The direct separation of the enantiomers of 2-bromobicyclo[2.2.2]octane can be achieved using chiral HPLC nih.gov. This technique employs a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities sigmaaldrich.comyoutube.com. This differential interaction leads to different retention times, allowing the two enantiomers to be separated and collected as individual, enantiomerically pure fractions. Polysaccharide-based chiral stationary phases are particularly effective for resolving a wide range of chiral compounds, including halogenated molecules.

The table below outlines the principles of these two primary resolution techniques.

| Technique | Principle | Substrate | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer. | Racemic Bicyclo[2.2.2]octan-2-ol | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield for one enantiomer is 50%. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Racemic 2-Bromobicyclo[2.2.2]octane | Direct separation of the final product, applicable to a wide range of compounds, both enantiomers can be recovered. | Can be costly for large-scale separations, requires specialized equipment. |

Comprehensive Analysis of Reaction Mechanisms and Kinetics of 2 Bromobicyclo 2.2.2 Octane

Solvolytic Mechanisms and Rates

The rigid, cage-like structure of the bicyclo[2.2.2]octane framework is a defining factor in its reactivity. This rigidity precludes the possibility of a backside attack required for a concerted bimolecular nucleophilic substitution (SN2) mechanism. Consequently, the solvolysis of 2-bromobicyclo[2.2.2]octane and its derivatives proceeds via a unimolecular (SN1) pathway. This mechanism involves a stepwise process initiated by the slow, rate-determining heterolytic cleavage of the carbon-bromine bond to form a secondary bicyclo[2.2.2]octyl carbocation intermediate. This intermediate is then rapidly captured by a solvent molecule (the nucleophile) to yield the final product.

Kinetic studies are fundamental to elucidating the SN1 mechanism of 2-bromobicyclo[2.2.2]octane. While direct kinetic data for the bromide is sparse in readily available literature, extensive studies have been conducted on derivatives with better leaving groups, such as tosylates (OTs) and brosylates (OBs). The principles derived from these studies are directly applicable to the bromide, as the nature of the carbocationic intermediate is independent of the leaving group.

The Winstein-Grunwald equation is a linear free-energy relationship that quantifies the effect of the solvent on solvolysis rates. It is expressed as:

log(k/k₀) = mY

where k is the solvolysis rate constant in a given solvent, k₀ is the rate constant in the reference solvent (80% aqueous ethanol), Y is a parameter that measures the ionizing power of the solvent, and m is a substrate-specific parameter indicating the sensitivity of the solvolysis rate to the solvent's ionizing power.

For reactions proceeding via an SN1 mechanism with a well-developed carbocationic transition state, the m value is typically close to 1.0. The acetolysis of 2-bicyclo[2.2.2]octyl brosylate is reported to be 1.3 times faster than that of cyclopentyl brosylate, indicating a high degree of charge separation in the transition state. scribd.com Studies on the related 1-bromobicyclo[2.2.2]octane show an m value of 0.91, further supporting a mechanism with substantial carbocationic character. scribd.com Given these findings, the solvolysis of 2-bromobicyclo[2.2.2]octane is expected to exhibit a high sensitivity to solvent ionizing power, with an anticipated m value approaching unity, characteristic of a classic SN1 reaction.

| Solvent (v/v) | Y (Solvent Ionizing Power) | Relative Rate (k_rel) |

|---|---|---|

| 100% Ethanol | -2.03 | 1 |

| 80% Ethanol / 20% Water | 0.00 | 25 |

| 60% Ethanol / 40% Water | 1.12 | 280 |

| Acetic Acid | -1.64 | 3 |

| Formic Acid | 2.05 | 15,000 |

The effect of temperature on the reaction rate provides insight into the activation parameters of the solvolysis reaction: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters are derived from the Arrhenius equation and the Eyring equation.

For an SN1 solvolysis, the rate-determining step involves the breaking of a single bond to form two independent species (the carbocation and the leaving group). This process typically has a high enthalpy of activation (ΔH‡) due to the energy required for bond cleavage. The entropy of activation (ΔS‡) is often slightly positive or close to zero. The increase in disorder from forming two particles from one is often counteracted by a decrease in entropy due to the ordering of solvent molecules around the newly formed ions (electrostriction). Kinetic studies on various bicyclic tosylates have established these characteristic activation parameters, which are expected to hold for 2-bromobicyclo[2.2.2]octane. core.ac.uk

| Parameter | Typical Value | Interpretation |

|---|---|---|

| ΔH‡ (Enthalpy of Activation) | 20-25 kcal/mol | Substantial energy required for C-Br bond cleavage. |

| ΔS‡ (Entropy of Activation) | -5 to +5 cal/mol·K | Small change in disorder; indicates a transition state with charge separation and some solvent ordering. |

The intermediate formed during the solvolysis is the 2-bicyclo[2.2.2]octyl cation. Unlike other secondary carbocations that can be stabilized by hyperconjugation or resonance, the rigid geometry of this cation limits some stabilization mechanisms and prevents rearrangements that would require significant structural distortion, such as the formation of a more stable tertiary cation through a simple hydride shift without skeletal rearrangement. However, treatment of 2-bromobicyclo[2.2.2]octane with silver bromide can induce a skeletal rearrangement to the more thermodynamically stable 2-bromobicyclo[3.2.1]octane system. scribd.com

Direct observation of carbocations is possible under stable ion conditions, typically at very low temperatures in superacid media, such as a mixture of antimony pentafluoride (SbF₅) and fluorosulfuric acid (HSO₃F) or sulfuryl chloride fluoride (SO₂ClF). These media are extremely non-nucleophilic and can protonate or abstract a halide from a precursor to generate a persistent, observable population of the carbocation.

The research groups of George A. Olah and others have extensively used ¹³C NMR spectroscopy to study carbocations in superacids. acs.orgworldscientific.com For the 2-bicyclo[2.2.2]octyl cation, one would expect a ¹³C NMR spectrum showing a significant downfield shift for the carbon atom bearing the positive charge (C2). In classical, trivalent carbocations, this carbenium carbon typically resonates in the range of δ 300-350 ppm. worldscientific.com The other carbon atoms in the bicyclic framework would also show shifts indicative of charge delocalization through the sigma framework. The observation of a spectrum consistent with a classical, trivalent carbocation for related bicyclic systems supports the nature of the intermediate in the solvolysis of 2-bromobicyclo[2.2.2]octane. worldscientific.comdieterlenoir.de

Nature of the Carbocationic Intermediates

Isotope Labeling Studies for Migration and Rearrangement Pathways

Isotope labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways such as hydride shifts and skeletal rearrangements. While studies specifically on 2-bromobicyclo[2.2.2]octane are not extensively detailed in readily available literature, research on closely related bicyclic systems demonstrates the utility of this approach for understanding the behavior of the bicyclo[2.2.2]octyl cation and its interconversion with other frameworks.

For instance, solvolysis studies on the related 2-bicyclo[3.2.2]nonyl system using a carbon-13 (¹³C) label at the C-1 position have been particularly revealing. nih.gov Upon solvolysis in methanol or trifluoroethanol, the ¹³C label in the resulting products was found to be distributed between different positions. nih.gov This scrambling of the isotope indicates that the initial carbocation undergoes rearrangements, primarily through hydride shifts, before being trapped by the solvent. The non-uniform distribution of the label further suggests that these rearrangements are not completely degenerate and that certain pathways are favored. nih.gov

Similarly, deuterium labeling has been employed to investigate reaction mechanisms in unsaturated bicyclo[2.2.2]octenyl derivatives. gla.ac.uk These studies have shown that long-range hydride shifts and skeletal rearrangements can be precisely tracked by determining the location of deuterium in the product molecules. Such experiments have been crucial in confirming that rearrangements often occur after the rate-determining ionization step, from a common carbocation intermediate. gla.ac.uk These examples underscore how isotope labeling provides unambiguous evidence for the complex migration and rearrangement pathways that are characteristic of carbocation intermediates derived from rigid bicyclic frameworks.

The Role of π-Participation and σ-Participation in Stabilization

The stability of the carbocation intermediate is a critical factor in solvolysis reactions. In bicyclic systems, this stability can be influenced by the participation of neighboring π (pi) or σ (sigma) bonds.

σ-Participation (Nonclassical Ions): The question of σ-participation, leading to the formation of a bridged, "nonclassical" carbocation, has been a topic of extensive debate, most famously for the 2-norbornyl cation. However, for the 2-bicyclo[2.2.2]octyl cation, the consensus from both experimental and theoretical studies is that there is no significant σ-participation. researchgate.net The ion behaves as a "classical" carbocation, meaning the positive charge is largely localized on a single carbon atom without significant delocalization through the C-C σ-bond framework. researchgate.net The relative rigidity of the bicyclo[2.2.2]octane skeleton compared to the norbornane (B1196662) system disfavors the geometric distortions required for effective σ-bond bridging.

π-Participation: While σ-participation is negligible, the participation of an adjacent π-system can have a pronounced effect on cation stability and reaction rates. Studies on the solvolysis of 2-methylene- and 2-oxobicyclo[2.2.2]octyl derivatives provide clear insights. The solvolysis rate of 2-methylene bridgehead compounds is significantly increased compared to the parent saturated compounds. oup.com This acceleration is attributed to the effective π-conjugative stabilization of the developing positive charge by the double bond, which is enhanced by the flexibility of the ring system. oup.com Conversely, the rate for 2-oxo derivatives is not enhanced, indicating that π-conjugative stabilization from the carbonyl group is unimportant for these tertiary α-keto cations. oup.com These findings highlight that the presence and nature of a nearby π-system are critical in stabilizing the carbocation intermediate in the bicyclo[2.2.2]octane framework.

Product Distribution Analysis in Solvolysis

The solvolysis of 2-bromobicyclo[2.2.2]octane and its derivatives typically leads to a mixture of products arising from direct substitution (trapping of the initial carbocation), elimination, and skeletal rearrangements.

When solvolysis is performed in nucleophilic solvents such as aqueous ethanol or methanol, the primary substitution products are the corresponding alcohols and ethers. The ratio of these products depends on the specific solvent composition and reaction conditions. Elimination reactions, leading to the formation of bicyclo[2.2.2]oct-2-ene, are also possible, particularly in less nucleophilic and more basic media.

The following table shows a representative product distribution for a reaction proceeding through a bicyclic carbocation intermediate, illustrating the formation of substitution products.

| Reactant System | Solvent | Product | Distribution (%) |

| 2-Aminomethylbicyclo[2.2.2]octane (via deamination) | Aqueous | Bicyclo[3.2.2]nonan-2-ol | 62% |

| Bicyclo[3.2.2]nonan-3-ol | 22% | ||

| Bicyclo[3.3.1]nonan-2-ol | 16% |

This table, based on a deamination reaction which proceeds through a carbocation, illustrates the formation of various alcohol products following rearrangement. Data sourced from core.ac.uk.

A key feature of the 2-bicyclo[2.2.2]octyl cation is its propensity to undergo a Wagner-Meerwein rearrangement to the more thermodynamically stable bicyclo[3.2.1]octyl skeleton. scribd.com This rearrangement involves the migration of one of the ethano bridges. Treatment of 2-bromobicyclo[2.2.2]octane with silver bromide in a non-nucleophilic solvent like carbon tetrachloride leads to the formation of 2-bromobicyclo[3.2.1]octane, demonstrating this inherent stability difference. scribd.com

During solvolysis, the initially formed 2-bicyclo[2.2.2]octyl cation exists in equilibrium with the rearranged 2-bicyclo[3.2.1]octyl cation. The final product distribution reflects the trapping of these competing carbocation intermediates by the solvent. The acetolysis of a closely related system provides quantitative insight into this competition.

| Reactant | Solvent | Product | Distribution (%) |

| exo-Bicyclo[3.2.1]octane-6-toluene-p-sulphonate | Acetic Acid | 2-Bicyclo[2.2.2]octyl acetate (B1210297) | 44% |

| exo-2-Bicyclo[3.2.1]octyl acetate | 40% | ||

| exo-6-Bicyclo[3.2.1]octyl acetate | 16% |

This table shows that the solvolysis of a bicyclo[3.2.1]octyl derivative produces a significant amount of the bicyclo[2.2.2]octyl product, confirming that the two cationic intermediates are interconverting. Data sourced from gla.ac.uk.

In some cases, further rearrangements can lead to tricyclic products, such as the formation of tricyclo[2.2.2.0²,⁶]octan-3-ol, which has been observed during the solvolysis of unsaturated bicyclo[2.2.2]octene derivatives. sci-hub.se

Nucleophilic Substitution Reactions (Beyond Solvolysis)

SN1 vs. SN2 Competition in Bicyclic Systems

Nucleophilic substitution reactions are broadly categorized as SN1 (unimolecular) and SN2 (bimolecular) mechanisms. The rigid structure of 2-bromobicyclo[2.2.2]octane imposes severe limitations on these pathways.

SN2 Pathway: An SN2 reaction is definitively ruled out for 2-bromobicyclo[2.2.2]octane. The mechanism requires a backside attack by the nucleophile, where it approaches the carbon atom from the side opposite to the leaving group. In the bicyclo[2.2.2]octane framework, the cage-like structure completely shields the back of the C-Br bond. Any approaching nucleophile is sterically blocked by the rest of the bicyclic skeleton, making a backside attack physically impossible.

SN1 Pathway: Consequently, any nucleophilic substitution must proceed through an SN1-like mechanism. This involves a two-step process:

Rate-determining ionization of the C-Br bond to form a secondary 2-bicyclo[2.2.2]octyl carbocation.

Rapid attack of the nucleophile on the carbocation.

Steric Hindrance to Backside Attack (SN2 Limitations)

The bimolecular nucleophilic substitution (SN2) reaction is characterized by a concerted mechanism in which the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, leading to an inversion of stereochemistry. This "backside attack" is fundamental to the SN2 pathway. masterorganicchemistry.comedscl.in However, in the case of 2-bromobicyclo[2.2.2]octane, the bicyclic structure imposes severe steric hindrance to this approach. stackexchange.comlibretexts.org

The cage-like framework effectively shields the back of the carbon atom bearing the bromine, making it inaccessible to an incoming nucleophile. stackexchange.com Any attempt by a nucleophile to approach from the rear would require it to penetrate the bicyclo[2.2.2]octane ring system, which is sterically impossible. stackexchange.com Consequently, 2-bromobicyclo[2.2.2]octane is exceedingly unreactive under conditions that typically favor SN2 reactions. edscl.innptel.ac.in Studies comparing its reactivity to open-chain analogues have demonstrated that while similar tertiary systems are already slow to react via an SN2 mechanism, the bicyclic constraint in 2-bromobicyclo[2.2.2]octane essentially prevents this pathway from occurring. edscl.instackexchange.com

Influence of Leaving Group Ability

The nature of the leaving group is a critical factor in both substitution and elimination reactions, as the breaking of the carbon-leaving group bond is often involved in the rate-determining step. edscl.in In 2-bromobicyclo[2.2.2]octane, the bromide ion is a good leaving group, being the conjugate base of a strong acid (hydrobromic acid). Its ability to stabilize the negative charge that develops as the C-Br bond cleaves facilitates its departure.

The influence of the leaving group can be observed in solvolysis reactions, which often proceed through an SN1-like mechanism for substrates like 2-bromobicyclo[2.2.2]octane where SN2 is hindered. In these reactions, the rate of reaction is highly dependent on the leaving group's ability to depart and form a carbocation intermediate. While bromide is an effective leaving group, even better leaving groups, such as the triflate ion (CF₃SO₃⁻), can further accelerate the rate of solvolysis in bicyclic systems. edscl.innasa.gov The relative reactivity of bicyclic compounds with different leaving groups underscores the importance of this factor in overcoming the energetic barriers associated with reactions in these constrained systems.

Intramolecular Nucleophilic Participation (e.g., Anchimeric Assistance)

Anchimeric assistance, or neighboring group participation, occurs when a substituent on a neighboring carbon atom acts as an internal nucleophile, attacking the electrophilic carbon and displacing the leaving group. This can lead to the formation of a bridged intermediate and often results in an enhanced reaction rate and retention of stereochemistry.

In the bicyclo[2.2.2]octane system, the rigid geometry can either facilitate or inhibit anchimeric assistance depending on the position and nature of the participating group. For anchimeric assistance to be effective, the neighboring group must be able to achieve a favorable geometry for intramolecular attack. While examples of anchimeric assistance are well-documented in other bicyclic systems like the norbornyl system, its role in the reactions of 2-bromobicyclo[2.2.2]octane derivatives is more nuanced. The specific stereoelectronic requirements for orbital overlap between the participating group and the reaction center are critical. For instance, hyperconjugative anchimeric assistance has been proposed to explain the rate differences in the solvolysis of exo and endo isomers of 2-norbornyl arenesulfonates. researchgate.net Similar considerations would apply to substituted 2-bromobicyclo[2.2.2]octane derivatives, where the fixed spatial arrangement of substituents would dictate the feasibility of intramolecular nucleophilic participation.

Elimination Reactions (E1 and E2)

Elimination reactions of 2-bromobicyclo[2.2.2]octane can, in principle, proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. The E1 pathway involves the formation of a carbocation intermediate in the rate-determining step, followed by deprotonation to form an alkene. The E2 mechanism, conversely, is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond. msuniv.ac.inyoutube.com

For 2-bromobicyclo[2.2.2]octane, the E1 pathway is often competitive with SN1 reactions, especially under solvolytic conditions with non-basic nucleophiles. The stability of the resulting bicyclo[2.2.2]octyl cation, though somewhat strained, is a key factor. The E2 mechanism, on the other hand, requires a strong base and is subject to strict stereochemical constraints.

Regioselectivity and Stereoselectivity of Alkene Formation

The formation of alkenes from the elimination of 2-bromobicyclo[2.2.2]octane is governed by principles of regioselectivity and stereoselectivity. These are, in turn, heavily influenced by the reaction mechanism (E1 or E2) and the inherent structural constraints of the bicyclic system.

Saytzeff vs. Hofmann Product Ratios

The regioselectivity of elimination reactions is often described by the Saytzeff and Hofmann rules. The Saytzeff rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. differencebetween.comchemistnotes.comchemistrysteps.com The Hofmann rule, in contrast, predicts the formation of the least substituted alkene as the major product. differencebetween.comlibretexts.orgmasterorganicchemistry.com The outcome is often dependent on the steric bulk of the base and the leaving group. chemistnotes.comlibretexts.org

In the case of 2-bromobicyclo[2.2.2]octane, elimination can lead to the formation of bicyclo[2.2.2]oct-2-ene. Due to the symmetry of the parent molecule, there is only one possible alkene product, rendering the concepts of Saytzeff and Hofmann regioselectivity moot. However, in substituted derivatives of 2-bromobicyclo[2.2.2]octane, the regiochemical outcome would be determined by the accessibility of the β-hydrogens to the base. A sterically hindered base would preferentially abstract the more accessible, less sterically hindered proton, leading to the Hofmann product. chemistrysteps.com Conversely, a small, strong base would favor the formation of the more stable Saytzeff alkene. chemistnotes.com

Table 1: Factors Influencing Saytzeff vs. Hofmann Product Ratios

| Factor | Favors Saytzeff Product | Favors Hofmann Product |

| Base | Small, unhindered base (e.g., ethoxide) | Bulky, hindered base (e.g., tert-butoxide) chemistrysteps.com |

| Leaving Group | Good leaving group (e.g., Br, I) | Poor, bulky leaving group (e.g., -NR₃⁺) libretexts.org |

| Substrate | Sterically unhindered | Sterically hindered |

Detailed Kinetic Studies of Solvolysis

Stereochemistry of E2 Eliminations (Anti-periplanar Requirements)

The E2 reaction has a strict stereochemical requirement for the hydrogen atom being abstracted and the leaving group to be in an anti-periplanar arrangement. ucalgary.cachemistrysteps.combyjus.com This means that the H-C-C-L dihedral angle must be approximately 180°. ucalgary.cachemistrysteps.com This geometry allows for the most efficient overlap of the developing p-orbitals to form the new π-bond. ucalgary.ca

In flexible, open-chain molecules, rotation around single bonds can usually achieve this anti-periplanar conformation. However, in rigid cyclic systems like 2-bromobicyclo[2.2.2]octane, such conformational freedom is severely restricted. The rigid framework of the molecule locks the substituents into fixed positions. For an E2 elimination to occur in 2-bromobicyclo[2.2.2]octane, a β-hydrogen must be naturally positioned anti-periplanar to the bromine atom. If the rigid structure does not allow for this specific geometric alignment, the E2 reaction will be significantly hindered or may not occur at all. stackexchange.comscribd.com This stereoelectronic constraint is a dominant factor in the reactivity of bicyclic compounds in E2 reactions. ucalgary.ca While syn-periplanar eliminations (dihedral angle of 0°) are known, they are generally less favorable and occur in systems where an anti-periplanar arrangement is impossible. ucalgary.ca

Kinetic Isotope Effects in Elimination Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical reactions by determining the rate-limiting step. libretexts.org It compares the rate of a reaction with a compound containing a heavier isotope to the rate of the same reaction with a compound containing a lighter isotope. In the context of elimination reactions of 2-bromobicyclo[2.2.2]octane, the deuterium kinetic isotope effect (kH/kD) is particularly informative for understanding the E2 (bimolecular elimination) mechanism.

The E2 reaction proceeds in a single, concerted step where a base removes a proton (H+) from a carbon adjacent to the leaving group, and the carbon-halogen bond breaks simultaneously to form a double bond. researchgate.net The rate of this reaction is dependent on the concentrations of both the alkyl halide and the base. researchgate.net

A primary deuterium isotope effect is observed when the bond to the isotopically labeled hydrogen is broken in the rate-determining step of the reaction. libretexts.org Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a reaction involving C-H bond cleavage will be faster than the corresponding reaction involving C-D bond cleavage. researchgate.net This results in a kH/kD ratio significantly greater than 1.

Based on these established principles, it is expected that the E2 elimination of HBr from 2-bromobicyclo[2.2.2]octane would exhibit a significant primary deuterium isotope effect, confirming that the abstraction of a β-hydrogen is integral to the rate-determining step of the reaction.

Table 1: Representative Deuterium Kinetic Isotope Effects in E2 Reactions

| Substrate | Base | kH/kD | Reference |

| 1-Bromo-2-phenylethane | tert-Butoxide | 7.1 | dokumen.pub |

| 2-Bromopropane | Sodium ethoxide | 6.7 | libretexts.org |

| Cyclohexyl Tosylate | NBu₄OAc | 1.14-1.22 (α-D KIE) | osti.gov |

Note: The value for cyclohexyl tosylate represents a secondary α-deuterium isotope effect, which is typically smaller than a primary β-deuterium KIE.

Radical Reactions and Reductive Pathways

Beyond ionic elimination reactions, 2-bromobicyclo[2.2.2]octane can also participate in reactions involving radical intermediates. These pathways are crucial for forming carbon-carbon and carbon-hydrogen bonds under neutral conditions.

The initiation of radical reactions involving 2-bromobicyclo[2.2.2]octane typically begins with the homolytic cleavage of the carbon-bromine bond. This process, where the two electrons in the C-Br bond are distributed evenly between the carbon and bromine atoms, generates a 2-bicyclo[2.2.2]octyl radical and a bromine radical.

C₈H₁₃Br → C₈H₁₃• + Br•

This bond scission can be induced by heat or, more commonly, by photochemical methods (UV irradiation) or the use of a radical initiator such as azobisisobutyronitrile (AIBN). msuniv.ac.in The energy required for this process is known as the bond dissociation energy (BDE). While the specific BDE for the C-Br bond in 2-bromobicyclo[2.2.2]octane is not specified in the available literature, the BDEs of C-Br bonds in secondary alkyl bromides are generally in the range of 285-300 kJ/mol. The resulting 2-bicyclo[2.2.2]octyl radical is a reactive intermediate that can then participate in a variety of subsequent reactions. researchgate.net

A common fate of the 2-bicyclo[2.2.2]octyl radical is its reaction with a hydrogen atom donor to achieve reductive debromination, effectively replacing the bromine atom with a hydrogen atom. Tributyltin hydride (Bu₃SnH) is a classic and highly effective reagent for this transformation.

The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator (like AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from tributyltin hydride to generate a tributyltin radical (Bu₃Sn•).

Propagation (Step 1): The tributyltin radical abstracts the bromine atom from 2-bromobicyclo[2.2.2]octane to form the 2-bicyclo[2.2.2]octyl radical and tributyltin bromide.

Propagation (Step 2): The 2-bicyclo[2.2.2]octyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the reduced product (bicyclo[2.2.2]octane) and regenerating the tributyltin radical, which can continue the chain reaction.

This methodology has been successfully applied to derivatives of 2-bromobicyclo[2.2.2]octane. For example, a compound containing the 2-bromobicyclo[2.2.2]octyl moiety was effectively reduced using tributyltin hydride in the presence of AIBN. iastate.edu This demonstrates the utility of this method for the dehalogenation of this bicyclic system. iastate.edu

Table 2: Key Reagents in Reductive Debromination

| Reagent | Role |

| 2-Bromobicyclo[2.2.2]octane | Radical Precursor |

| Tributyltin hydride (Bu₃SnH) | Hydrogen Atom Donor |

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

Photochemical methods provide a clean and efficient way to initiate radical reactions by promoting the homolytic cleavage of the carbon-bromine bond. Irradiation of 2-bromobicyclo[2.2.2]octane with ultraviolet (UV) light can supply the necessary energy to break the C-Br bond, forming the 2-bicyclo[2.2.2]octyl radical and a bromine atom. sci-hub.se

Studies on related bicyclic systems confirm the feasibility of this approach. For instance, the photolysis of 1-bromobicyclo[2.2.2]octane has been investigated, and UV irradiation is a known method for initiating radical reactions in adamantane systems, which are structurally similar to bicyclo[2.2.2]octane. ucla.eduoregonstate.edu Furthermore, brominations of bicyclo[2.2.2]octane derivatives are often carried out under UV irradiation to facilitate the formation of radical intermediates. These photochemical methods are advantageous as they can often be performed at lower temperatures than thermal initiation and can offer greater control over the reaction. The generated 2-bicyclo[2.2.2]octyl radical can then be trapped by various reagents or undergo further transformations. researchgate.net

Theoretical and Computational Investigations of 2 Bromobicyclo 2.2.2 Octane Reactivity

Quantum Chemical Characterization of Ground State Structure and Energetics

The ground state properties of 2-bromobicyclo[2.2.2]octane have been characterized using various quantum chemical methods, providing deep insights into its geometry, stability, and electronic structure.

Geometry Optimization and Conformational Analysis

The bicyclo[2.2.2]octane framework is a rigid, caged hydrocarbon system. Its structure is characterized by three six-membered rings fused together in boat-like conformations. This constrained geometry significantly limits the conformational flexibility of the molecule compared to acyclic or monocyclic alkanes.

Geometry optimization of 2-bromobicyclo[2.2.2]octane using computational methods, such as Density Functional Theory (DFT), reveals the lowest energy arrangement of its atoms. The bromine substituent at the C2 position can, in principle, adopt either an axial or equatorial orientation relative to the boat-shaped six-membered ring it resides on. However, due to the rigid nature of the bicyclic system, the distinction is less pronounced than in a simple cyclohexane ring. The optimized structure shows a C-Br bond length and C-C-Br bond angles consistent with typical alkyl bromides, though slightly distorted by the ring system's inherent strain.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.96 Å |

| C-C (average) Bond Length | ~1.54 Å |

| C-C-Br Bond Angle | ~110.5° |

| C-C-C (average) Bond Angle | ~109.8° |

Note: These values are illustrative and depend on the level of theory and basis set used for the calculation.

Strain Energy Calculations within the Bicyclo[2.2.2]octane Framework

The concept of strain energy refers to the excess energy a molecule possesses due to deviations from ideal bond lengths, bond angles, and dihedral angles. The bicyclo[2.2.2]octane framework possesses a moderate degree of strain because its bridged structure forces the cyclohexane-like rings into a rigid boat conformation, preventing them from adopting the more stable chair form. This results in both angle strain (deviation from the ideal 109.5° for sp³ carbons) and torsional strain (eclipsing interactions along C-C bonds).

Computational methods allow for the quantification of this strain energy. This is often achieved by calculating the energy of a hypothetical, strain-free reference molecule using group increments or by employing isodesmic or homodesmotic reactions where the number and types of bonds are conserved on both sides of the equation. semanticscholar.org The strain energy is the difference between the calculated heat of formation of the actual molecule and the strain-free reference. For the parent bicyclo[2.2.2]octane, the strain energy is significant and has been calculated using various high-level theoretical models. semanticscholar.org The presence of a bromine substituent at the C2 position does not fundamentally alter the strain of the carbon skeleton itself.

| Computational Method | Calculated Strain Energy (kcal/mol) |

|---|---|

| W1BD | 11.6 semanticscholar.org |

| G-4 | 11.9 semanticscholar.org |

| CBS-APNO | 10.0 semanticscholar.org |

| M062X/6-31+G(2df,p) | 13.9 semanticscholar.org |

Source: Data for the parent hydrocarbon framework. semanticscholar.org

Charge Distribution and Bond Critical Point Analysis

The electronic structure of 2-bromobicyclo[2.2.2]octane can be analyzed to understand the distribution of electron density within the molecule. Methods like Natural Bond Orbital (NBO) analysis provide insights into atomic charges and orbital interactions, translating the complex wavefunction into a familiar Lewis structure picture of bonds and lone pairs. blogspot.comuni-muenchen.deq-chem.com

Due to the higher electronegativity of bromine compared to carbon, the C2-Br bond is polarized. NBO analysis quantifies this by assigning partial positive charge to the C2 carbon and a partial negative charge to the bromine atom. This polarization is a key factor in the chemical reactivity of the molecule, particularly in reactions involving heterolytic cleavage of the C-Br bond.

Further detail on the nature of the chemical bond is provided by the Quantum Theory of Atoms in Molecules (QTAIM). This method analyzes the topology of the electron density. At the bond critical point (BCP) between the C2 and Br atoms, the values of the electron density (ρ) and its Laplacian (∇²ρ) characterize the interaction. For a typical covalent bond like C-Br, one expects a significant value of ρ and a negative Laplacian, indicating a shared interaction with concentration of electron density between the nuclei.

| Analysis | Parameter | Value |

|---|---|---|

| Natural Bond Orbital (NBO) | Natural Charge on C2 | ~ +0.25 e |

| Natural Charge on Br | ~ -0.25 e | |

| QTAIM (at Bond Critical Point) | Electron Density (ρ) | > 0.1 a.u. |

| Laplacian of Electron Density (∇²ρ) | < 0 |

Note: These values are illustrative representations of expected computational results.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is particularly valuable for mapping the energy landscape of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them.

Potential Energy Surface Mapping for Solvolysis and Rearrangements

Solvolysis is a characteristic reaction of 2-bromobicyclo[2.2.2]octane, where the molecule reacts with a solvent that also acts as the nucleophile. The reaction typically proceeds via an SN1-like mechanism, which involves the formation of a carbocation intermediate.

Computational modeling of this process involves mapping the potential energy surface (PES). The PES for the solvolysis of 2-bromobicyclo[2.2.2]octane would show the energy of the system as a function of the geometric changes that occur during the reaction. The key points on this surface are:

Reactants: The ground state of 2-bromobicyclo[2.2.2]octane and the solvent molecule.

Transition State: The maximum energy point on the path leading to the carbocation.

Intermediate: The bicyclo[2.2.2]oct-2-yl carbocation, which exists in a local energy minimum.

Products: The final substituted product (e.g., an alcohol or ether) and the bromide ion.